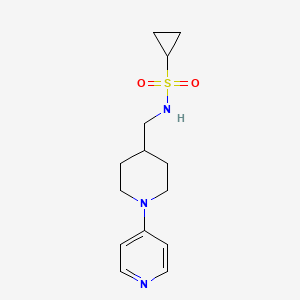

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been reported to interact with various biological targets, including hypoxia-inducible factor 1 (hif-1) pathways .

Mode of Action

It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

Related compounds have been reported to affect the hif-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to show improved water solubility compared to their 4-phenylpiperidine analogs .

Result of Action

Related compounds have been reported to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

For example, the arrangement of intercalated molecules within a layered structure can be influenced by the presence of SO3H groups of the host layers .

Actividad Biológica

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety, which is crucial for its biological activity. The molecular formula is C14H20N2O2S, and it has a molecular weight of approximately 284.39 g/mol. The presence of the pyridine and piperidine rings contributes to its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Angiogenesis : Studies have shown that derivatives of this compound can inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is vital in tumor growth and metastasis.

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Interaction with Receptors : The structure allows for interactions with cannabinoid receptors, particularly CB1, which may provide additional pathways for therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-Angiogenic | Inhibits the formation of new blood vessels, critical in cancer progression | |

| Cytotoxicity | Shows significant cytotoxic effects on various cancer cell lines | |

| Receptor Binding | Binds to cannabinoid receptors (CB1), influencing potential therapeutic applications |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in preclinical models by targeting angiogenesis pathways . The findings suggest that modifications to the compound's structure can enhance its efficacy against specific cancer types.

- Leishmaniasis Treatment : Another research effort explored the use of related compounds in inhibiting enzymes involved in sterol biosynthesis in Leishmania species. While not directly tested on this specific sulfonamide, the structural similarities indicate potential for similar activity .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that slight modifications in the chemical structure can significantly alter biological activity, enhancing binding affinity to target receptors and improving pharmacological profiles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide exhibits significant anticancer properties. It has been shown to inhibit specific protein-protein interactions crucial for cancer cell proliferation, particularly in acute leukemia models. For instance, compounds structurally related to this sulfonamide have demonstrated high binding affinities to critical targets within cancer pathways, suggesting a potential for development as anticancer agents .

Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. It acts as an antagonist at certain receptors implicated in neurodegenerative diseases, offering a promising avenue for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of these receptors may help alleviate symptoms or slow disease progression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. SAR studies indicate that modifications to the piperidine and pyridine moieties can significantly enhance its biological activity. For example, variations in substituents on the aromatic rings have been correlated with increased potency against specific biological targets .

Case Study: Inhibition of Protein Interactions

One notable study focused on the inhibition of the menin-MLL protein-protein interaction by related compounds, which was found to be a promising strategy in treating acute leukemia. The compound's ability to disrupt these interactions was quantified, revealing a Ki value that indicates potent inhibitory effects, thus supporting its potential therapeutic use .

Comparative Data Table

Análisis De Reacciones Químicas

N-Alkylation of Piperidine

-

Chan-Lam coupling enables the introduction of aryl or cyclopropyl groups to nitrogen atoms in piperidine derivatives (e.g., synthesis of N-aryl pyrrolopyrimidines via Cu-mediated coupling) .

-

Methylation at C(5) of the pyrrolopyrimidine core (via bromination followed by lithium-halogen exchange and iodomethane quenching) highlights the reactivity of piperidine-like scaffolds .

Nucleophilic Substitution

-

Nucleophilic aromatic substitution (SNAr) on halogenated pyrrolopyrimidines or pyridines can introduce amines or other nucleophiles . For example, 4-chloro-5-methyl pyrrolopyrimidine undergoes substitution to form bioactive analogs .

Reactivity of the Pyridine Moiety

The pyridin-4-yl group participates in:

Coordination Chemistry

-

Pyridine nitrogen can coordinate to metal catalysts (e.g., Pd, Rh) in hydrogenation or cross-coupling reactions. For instance, pyridine-containing PKB inhibitors bind catalytic zinc ions in enzyme inhibition .

Sulfonamide Group Transformations

The cyclopropanesulfonamide group exhibits typical sulfonamide reactivity:

Hydrolysis

-

Sulfonamides hydrolyze under acidic or basic conditions to yield sulfonic acids and amines. For example, CCT128930 (a PKB inhibitor) undergoes metabolic cleavage of its sulfonamide group .

Nucleophilic Displacement

-

The sulfonyl group can act as a leaving group in displacement reactions. In analogs like 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide , sulfonamide derivatives are synthesized via multi-step protocols involving sulfonylation.

Key Reaction Pathways in Analogous Systems

Biochemical Interactions

-

Enzyme Inhibition : The sulfonamide group in analogs like CCT128930 interacts with enzyme active sites (e.g., hydrogen bonding to Glu236 in PKBβ) .

-

Metabolism : Piperidine derivatives often undergo oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .

Synthetic Challenges and Solutions

-

Steric Hindrance : Bulky substituents on piperidine (e.g., pyridin-4-yl) may slow hydrogenation or coupling reactions. Solutions include using Rh catalysts for milder conditions .

-

Chemoselectivity : Sequential Suzuki coupling/hydrogenation cascades ensure selective reduction of pyridine rings without affecting aromatic indole groups .

Propiedades

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c18-20(19,14-1-2-14)16-11-12-5-9-17(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12,14,16H,1-2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMUQADEYMGMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.